molecular formula C₂₂H₁₉Br₂NO₃ B1141878 1S,3S,αR-Deltamethrin CAS No. 64364-01-8

1S,3S,αR-Deltamethrin

Cat. No.: B1141878
CAS No.: 64364-01-8
M. Wt: 505.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1S,3S,αR-Deltamethrin is a type of synthetic pyrethroid insecticide used to control a variety of insect pests. It is a broad-spectrum insecticide, meaning it is effective against a wide variety of insect species. It is also relatively low in toxicity to mammals, making it a popular choice for agricultural, industrial, and residential pest control. It has been used in the United States since the early 1990s and is widely used in many countries around the world.

Scientific Research Applications

1S,3S,αR-Deltamethrin is widely used in scientific research, primarily for the study of insect behavior and physiology. It has been used to study the effects of insecticides on insect behavior, as well as to study the effects of insecticides on insect physiology. It has also been used in research on insect resistance to insecticides, as well as research on the effects of insecticides on beneficial insects, such as pollinators.

Mechanism of Action

1S,3S,αR-Deltamethrin works by interfering with the nervous system of insects. It binds to and blocks the sodium channels in the insect's nerve cells, preventing the transmission of nerve impulses. This leads to paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to cause disruption of the insect's metabolism, leading to a decrease in energy production. It has also been shown to cause disruption of the insect's endocrine system, leading to disruption of the insect's reproductive system. Additionally, it has been shown to cause disruption of the insect's nervous system, leading to paralysis and death of the insect.

Advantages and Limitations for Lab Experiments

1S,3S,αR-Deltamethrin has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively low in toxicity to mammals, making it a safe choice for laboratory experiments. Additionally, it is a broad-spectrum insecticide, meaning it is effective against a wide variety of insect species. A limitation is that it is not very persistent in the environment, meaning it may need to be reapplied frequently.

Future Directions

1S,3S,αR-Deltamethrin has a variety of potential future applications. One potential application is the development of more effective insecticides with fewer side effects. Additionally, research could be conducted to develop methods to reduce the environmental impact of this compound. Additionally, research could be conducted to develop methods to reduce the resistance of insects to this compound. Finally, research could be conducted to develop methods to reduce the toxicity of this compound to mammals.

Synthesis Methods

1S,3S,αR-Deltamethrin is synthesized by a process known as the Wittig reaction. This reaction involves the reaction of the aldehyde 1-phenyl-2-methyl-3-buten-2-ol with the phosphonium salt triphenylphosphine-tributylphosphine. This reaction produces the desired product, this compound, as well as other byproducts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1S,3S,αR-Deltamethrin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Chloroform", "Hexane" ], "Reaction": [ "Step 1: Condensation of 3-Phenoxybenzaldehyde with 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of sodium hydroxide to form 1R,3S-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid 3-phenoxybenzyl ester.", "Step 2: Reduction of the ester using sodium borohydride in methanol to form 1R,3S-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid 3-phenoxybenzyl alcohol.", "Step 3: Conversion of the alcohol to the corresponding chloride using thionyl chloride in chloroform to form 1R,3S-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid 3-phenoxybenzyl chloride.", "Step 4: Cyclization of the chloride with α-cyano-3-phenoxybenzyl bromide in the presence of sodium hydroxide to form 1S,3S,αR-Deltamethrin.", "Step 5: Purification of the product using column chromatography with a mixture of hexane and acetic acid as the eluent." ] }

64364-01-8

Molecular Formula

C₂₂H₁₉Br₂NO₃

Molecular Weight

505.2

synonyms

[1S-[1α[S*),3α]]-3-(2,2-Dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl)methyl Ester;  RU 40767

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.